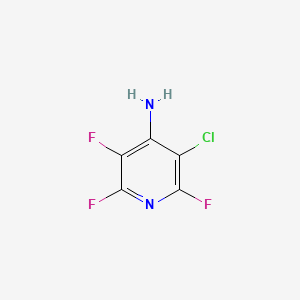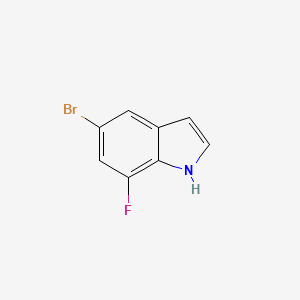
5-bromo-7-fluoro-1H-indole
Vue d'ensemble
Description
The compound 5-bromo-7-fluoro-1H-indole is a derivative of the indole structure, which is a fundamental scaffold in medicinal chemistry and organic synthesis. Indole derivatives are known for their diverse biological activities and applications in drug development. Although the provided papers do not directly discuss 5-bromo-7-fluoro-1H-indole, they provide valuable insights into the synthesis, structural analysis, and reactivity of closely related 5-bromo-indole derivatives.
Synthesis Analysis
The synthesis of 5-bromo-indole derivatives is well-documented in the literature. For instance, a condensation reaction involving 5-bromo-1H-indole-3-carbaldehyde and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol under reflux conditions has been reported to yield a 5-bromo-indole derivative with good yield . Another study describes a selective lithium–bromine exchange reaction to synthesize 5,7-disubstituted indoles, which could be a potential method for introducing a fluorine atom at the 7-position to synthesize 5-bromo-7-fluoro-1H-indole .
Molecular Structure Analysis
The molecular structure of 5-bromo-indole derivatives has been characterized using various spectroscopic techniques and confirmed by X-ray single crystal diffraction. For example, the crystal structure and intermolecular interactions of a 5-bromo-indole derivative were analyzed using Hirshfeld surface analysis, which revealed short intermolecular connections . Similarly, the crystal structure of another derivative was determined, providing evidence of hydrogen bonding networks and π-stacking of the indole moiety .
Chemical Reactions Analysis
The reactivity of 5-bromo-indole derivatives can be inferred from the synthesis methods and subsequent reactions they undergo. The 5-bromo-3-[(3,4,5-trimethoxy-phenyl)thio]-1H-indole was synthesized via an NBS-promoted reaction, indicating that the bromine atom on the indole ring can participate in electrophilic substitution reactions . This reactivity could be relevant for further functionalization of the 5-bromo-7-fluoro-1H-indole compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromo-indole derivatives can be deduced from their structural characteristics and thermal stability. The thermal analysis of one such compound revealed good stability up to 215°C . The electronic spectra and molecular orbital energy level diagrams of these compounds have been explored using TD-DFT results, which could be similar for 5-bromo-7-fluoro-1H-indole . The molecular electrostatic potential map of these compounds shows the electrophilic and nucleophilic regions, which are important for understanding their reactivity .
Applications De Recherche Scientifique
Indole derivatives are bioactive aromatic compounds that have shown clinical and biological applications . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
-
Antiviral Activity
- Indole derivatives have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- The compounds were tested, and compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
-
Anti-HIV Activity
-
Anticancer Activity
-
Antimicrobial Activity
-
Antidiabetic Activity
-
Antimalarial Activity
-
Anti-Inflammatory Activity
-
Antioxidant Activity
-
Antitubercular Activity
-
Anticholinesterase Activities
-
Inhibitors of Contaminating Brewery Biofilms
-
Treatment of Various Disorders
-
Flavour and Fragrance Applications
-
Natural Colourants
-
Therapeutic Potential
-
Inhibiting Biofilm Formation
-
Bacterial Signalling
-
Production of Derived Halogenated and Oxygenated Derivatives
Safety And Hazards
5-Bromo-7-fluoro-1H-indole is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
5-bromo-7-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRRRWOVYVGRSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393416 | |
| Record name | 5-bromo-7-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-7-fluoro-1H-indole | |
CAS RN |
883500-73-0 | |
| Record name | 5-bromo-7-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 883500-73-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



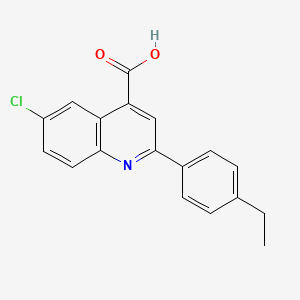
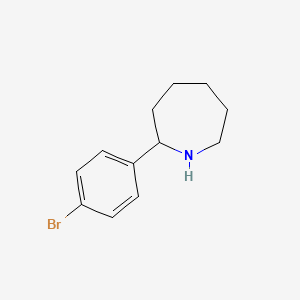
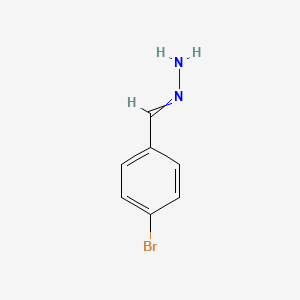
![3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole](/img/structure/B1273412.png)
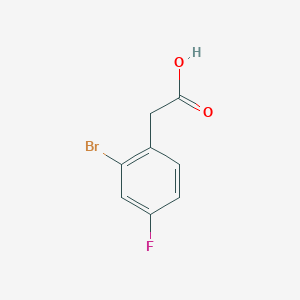
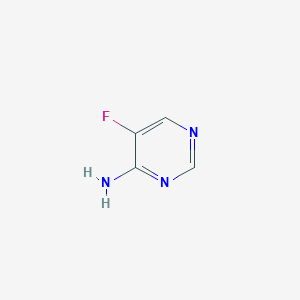
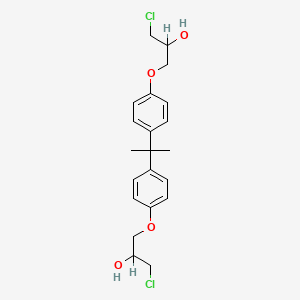
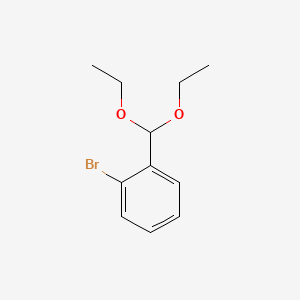
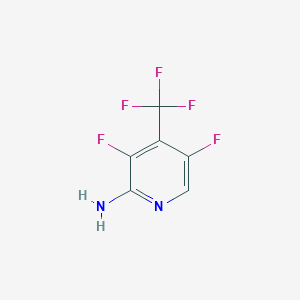
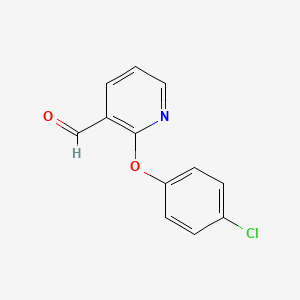
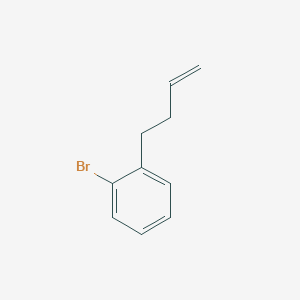
![N-[2-(4-methoxyphenyl)ethyl]propan-2-amine](/img/structure/B1273424.png)
